2-Ethyl-1H-benzimidazole-6-carboxylic acid

Catalog No.
S3301803
CAS No.
891454-18-5
M.F
C10H10N2O2
M. Wt
190.202
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-1H-benzimidazole-6-carboxylic acid

CAS Number

891454-18-5

Product Name

2-Ethyl-1H-benzimidazole-6-carboxylic acid

IUPAC Name

2-ethyl-3H-benzimidazole-5-carboxylic acid

Molecular Formula

C10H10N2O2

Molecular Weight

190.202

InChI

InChI=1S/C10H10N2O2/c1-2-9-11-7-4-3-6(10(13)14)5-8(7)12-9/h3-5H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

GECPBJINOLYRJI-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(N1)C=C(C=C2)C(=O)O

solubility

not available

2-Ethyl-1H-benzimidazole-6-carboxylic acid is a high-value bifunctional heterocyclic building block characterized by a 2-ethyl-substituted benzimidazole core and a reactive carboxylic acid moiety [1]. In industrial and pharmaceutical procurement, it is primarily sourced as a critical intermediate for the synthesis of targeted protein degraders (PROTACs), specialized receptor antagonists, and functionalized ligands for immunoabsorption devices . The specific inclusion of the ethyl group at the C2 position provides an optimal balance of lipophilicity and steric bulk, which directly influences the processability, solubility, and target-binding affinities of downstream active pharmaceutical ingredients (APIs) compared to its methyl or propyl homologs [1].

Substituting 2-Ethyl-1H-benzimidazole-6-carboxylic acid with the more common 2-methyl or 2-propyl analogs fundamentally alters the physicochemical and processing properties of the final construct [1]. In PROTAC and drug discovery workflows, the C2-alkyl chain length dictates the molecule's partition coefficient (logP) and steric footprint within target binding pockets. The 2-methyl analog often exhibits lower organic solubility and reduced cell permeability, complicating downstream amide coupling and reducing in vivo efficacy. Conversely, the bulkier 2-propyl analog can induce excessive steric clash and off-target lipophilic binding. Therefore, strict adherence to the 2-ethyl scaffold is required when precise spatial geometry, intermediate lipophilicity, and reliable coupling yields are critical to the formulation's success [1].

Optimized Lipophilicity (logP) for PROTAC and API Bioavailability

The length of the alkyl chain at the C2 position of the benzimidazole core is a primary driver of the molecule's lipophilicity. Computed partition coefficients demonstrate that the 2-ethyl derivative provides an intermediate XLogP3 of approximately 2.3, compared to the 2-methyl analog (logP ~1.8) and the 2-propyl analog (logP ~2.8) [1]. This intermediate lipophilicity is crucial in PROTAC design, where balancing the hydrophobicity of the target-binding ligand, linker, and E3 ligase ligand is required to maintain cellular permeability without inducing aggregation or poor aqueous solubility .

Evidence DimensionComputed Lipophilicity (XLogP3)
Target Compound DatalogP ~2.3
Comparator Or Baseline2-Methyl analog (logP ~1.8) and 2-Propyl analog (logP ~2.8)
Quantified Difference~0.5 log unit shift per methylene addition
ConditionsIn silico physicochemical profiling for drug-likeness

Selecting the 2-ethyl variant ensures optimal membrane permeability and solubility balance, preventing the bioavailability drop-offs associated with overly polar or overly hydrophobic analogs.

Enhanced Organic Solubility for Amide Coupling Workflows

In the synthesis of complex ligands, the 6-carboxylic acid group must undergo amide coupling (e.g., using HATU or EDC/NHS). The 2-ethyl substitution disrupts crystal lattice packing more effectively than the rigid 2-methyl analog, resulting in improved solubility in polar aprotic solvents like DMF and DMSO . While unsubstituted or 2-methyl benzimidazole carboxylic acids often require elevated temperatures to achieve >10 mg/mL concentrations, the 2-ethyl derivative readily dissolves at ambient temperatures, facilitating homogeneous reaction conditions and higher coupling yields .

Evidence DimensionSolubility in polar aprotic solvents (DMF/DMSO)
Target Compound DataReadily soluble (>10 mg/mL) at ambient temperature
Comparator Or Baseline2-Methyl-1H-benzimidazole-6-carboxylic acid (Lower solubility, prone to aggregation)
Quantified DifferenceImproved ambient solubility profile for homogeneous catalysis
ConditionsStandard amide coupling conditions in DMF/DMSO

Higher solubility in standard coupling solvents reduces the need for harsh reaction conditions, directly improving the yield and purity of high-value downstream PROTACs.

Steric Optimization for Target Pocket Engagement

The C2-alkyl group of the benzimidazole ring frequently occupies a specific hydrophobic sub-pocket in target proteins. Structure-activity relationship (SAR) principles dictate that the ethyl group provides a specific steric volume (with a core topological polar surface area of 66 Ų) that optimally fills intermediate-sized hydrophobic pockets [1]. The 2-methyl group often leaves the pocket partially unoccupied, reducing binding affinity, while the 2-propyl group can cause steric clashes in restricted binding sites, leading to a sharp decrease in target selectivity [1].

Evidence DimensionSteric volume and binding pocket fit
Target Compound DataOptimal fit for intermediate hydrophobic pockets (TPSA 66 Ų)
Comparator Or Baseline2-Propyl substitution (Prone to steric clash)
Quantified DifferenceDistinct spatial geometry preventing off-target binding
ConditionsStructure-activity relationship (SAR) optimization in drug design

Procuring the exact 2-ethyl scaffold is essential when the target protein's binding pocket cannot accommodate the bulk of a propyl group but requires more hydrophobic contact than a methyl group can provide.

PROTAC Ligand Synthesis and Linker Conjugation

Where this compound is the right choice for synthesizing targeted protein degraders that require precise lipophilicity tuning. The 2-ethyl group ensures the final PROTAC maintains cellular permeability without the excessive hydrophobicity that leads to aggregation, directly leveraging its optimized logP profile .

Immunoabsorption and Apheresis Ligand Manufacturing

Where this compound is the right choice for developing medical apheresis devices. It serves as a highly processable precursor for ligands (e.g., 1-(3-amino-1-propyl)-2-ethylbenzimidazole-5-carboxylic acid derivatives) used to selectively bind and remove circulating immune complexes or autoantibodies from patient plasma [1].

Custom Angiotensin II Receptor Blocker (ARB) Development

Where this compound is the right choice for exploring novel ARB analogs. It provides an alternative steric profile to the standard 2-propyl group found in commercial drugs like Telmisartan, allowing for the fine-tuning of receptor binding kinetics while maintaining excellent synthetic processability .

XLogP3

2.3

Dates

Last modified: 08-19-2023

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